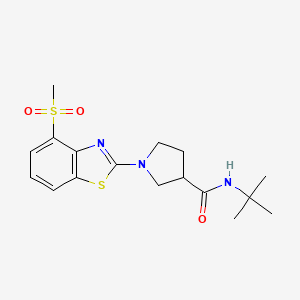![molecular formula C14H19BrN4O2S B6472217 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640815-07-0](/img/structure/B6472217.png)
4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is an intriguing compound with potential applications across various fields such as medicinal chemistry, materials science, and industrial processes. This compound is noted for its unique molecular structure and potential biological activities.
準備方法
Synthetic Routes: The synthesis of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step processes, starting from readily available starting materials. One common route begins with the bromination of 2-(methylsulfanyl)pyrimidine, followed by a series of nucleophilic substitution reactions to introduce the morpholine and pyrrolidine moieties.
Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow processes to increase yield and purity. Automation and precise control of reaction conditions are crucial for scaling up the production of such complex molecules.
化学反応の分析
Types of Reactions: 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo a variety of chemical reactions, including:
Oxidation: Transformations involving the oxidation of the methylsulfanyl group.
Reduction: Potential reduction of the bromine substituent or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions of the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the molecule, potentially enhancing its biological activity.
科学的研究の応用
Chemistry: In chemistry, 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for a variety of modifications, making it a valuable tool for synthetic chemists.
Biology: Biologically, this compound is studied for its potential as a therapeutic agent. The presence of the pyrimidine ring, a common scaffold in many bioactive molecules, suggests possible applications in drug discovery and development.
Medicine: In medicine, researchers are investigating the use of this compound as a lead compound for developing new pharmaceuticals, particularly for targeting specific molecular pathways involved in diseases.
Industry: Industrially, this compound's reactivity makes it a potential candidate for developing new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is likely complex, involving multiple molecular targets. It may interact with enzymes or receptors in cells, modulating their activity through binding to specific sites. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the biological context.
類似化合物との比較
Similar Compounds: Similar compounds to 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine include other pyrimidine derivatives with different substituents, such as 4-chloro-2-(methylsulfanyl)pyrimidine or 4-fluoro-2-(pyrrolidine-1-carbonyl)morpholine.
Uniqueness: What sets this compound apart is its combination of bromine, methylsulfanyl, and pyrrolidine functionalities, which confer distinct chemical and biological properties. This unique combination allows for specific interactions with molecular targets that are not achievable with other similar compounds.
This article gives a high-level overview of the compound
特性
IUPAC Name |
[4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O2S/c1-22-14-16-8-10(15)12(17-14)19-6-7-21-11(9-19)13(20)18-4-2-3-5-18/h8,11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDGZKIZMJAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B6472143.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide](/img/structure/B6472148.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472150.png)
![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6472163.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6472168.png)
![1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one](/img/structure/B6472170.png)
![1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6472173.png)
![N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6472177.png)
![1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6472180.png)
![2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6472183.png)

![3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472215.png)
![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472225.png)
